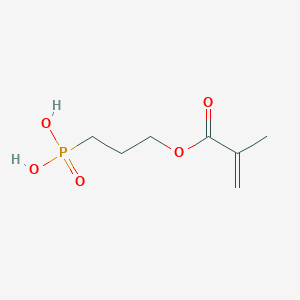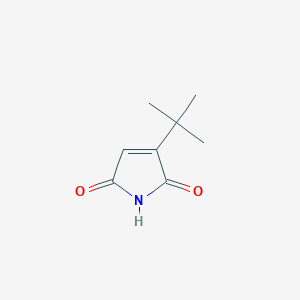
3-(tert-Butyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-1H-pyrrole-2,5-dione, also known as 3-tert-Butylmaleimide, is a derivative of maleimide. Maleimides are a class of compounds characterized by the presence of a pyrrole-2,5-dione ring. These compounds are known for their versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with tert-butylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:
Solvent: Commonly used solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions include N-substituted maleimides, N-oxides, and amine derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
3-(tert-Butyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Bioconjugation: The compound is used in the modification of biomolecules, such as proteins and peptides, for various biochemical studies.
Medicinal Chemistry:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-1H-pyrrole-2,5-dione involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl groups readily react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as bioconjugation and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleimide: The parent compound of 3-(tert-Butyl)-1H-pyrrole-2,5-dione, known for its reactivity and versatility.
N-Phenylmaleimide: A derivative with a phenyl group, used in similar applications but with different reactivity profiles.
N-Methylmaleimide: Another derivative with a methyl group, offering different properties and applications.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Propriétés
Numéro CAS |
55991-56-5 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-tert-butylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)5-4-6(10)9-7(5)11/h4H,1-3H3,(H,9,10,11) |
Clé InChI |
GJFDBYRHAZJJBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
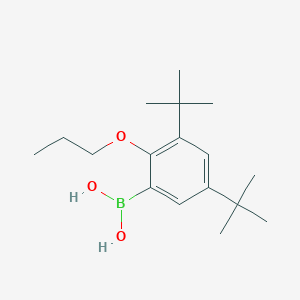
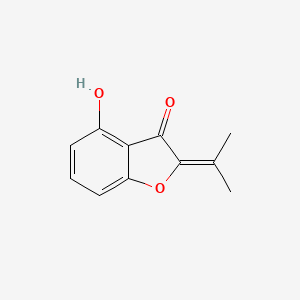

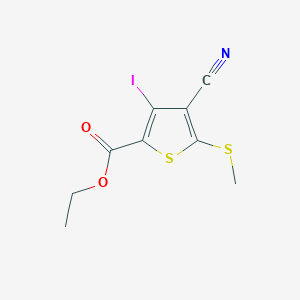
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)


